molecular formula C16H13ClN2O3S2 B2809555 (Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-41-4

(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2809555
M. Wt: 380.86
InChI Key: LPLQMWOLXLCFLP-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H10N2O2S2/c1-11-7-4-3-6(15(2,12)13)5-8(7)14-9(11)10 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis and Anticancer Activity

The chemical compound has seen application in the synthesis of derivatives with potential anticancer activities. For instance, a study has explored the synthesis of indapamide derivatives, revealing that certain compounds demonstrated significant pro-apoptotic activity against melanoma cell lines. Specifically, a compound exhibited growth inhibition with IC50 values indicating anticancer activity. This compound also showed inhibitory effects on several human carbonic anhydrase isoforms, suggesting a multifaceted mechanism of action against cancer cells (Ö. Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, including similar structures to the specified chemical, has identified compounds with significant potential as selective class III agents for cardiac electrophysiological activity. These compounds have shown comparable potency to clinically trialed agents in in vitro assays, hinting at their potential in treating reentrant arrhythmias and acting as class III electrophysiological agents (T. K. Morgan et al., 1990).

Synthesis of Key Intermediates

The compound's structural framework has facilitated the synthesis of key intermediates for drugs such as Tianeptine, indicating its utility in the production of medically relevant compounds. This synthesis process has involved steps like condensation, methylation, and cyclization, yielding significant overall yields and demonstrating the compound's relevance in pharmaceutical manufacturing (Z. Xiu-lan, 2009).

Antimalarial and Antiviral Activity

The compound's derivatives have also been explored for antimalarial and potential COVID-19 applications, highlighting its versatility in drug development. Studies have identified sulfonamide derivatives exhibiting significant in vitro antimalarial activity. These studies also include molecular docking to assess binding affinities, suggesting these derivatives' potential utility against COVID-19 by targeting specific viral proteins (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

properties

IUPAC Name

2-chloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-19-13-8-7-10(24(2,21)22)9-14(13)23-16(19)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLQMWOLXLCFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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